molecular formula C10H10BrNO4 B2629222 Ethyl 2-(4-bromo-3-nitrophenyl)acetate CAS No. 875258-18-7

Ethyl 2-(4-bromo-3-nitrophenyl)acetate

Cat. No.: B2629222
CAS No.: 875258-18-7
M. Wt: 288.097
InChI Key: AHCPQJTZILYMBN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H10BrNO4. It is a pale-yellow to yellow-brown solid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an ethyl acetate group.

Scientific Research Applications

Ethyl 2-(4-bromo-3-nitrophenyl)acetate is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-bromo-3-nitrophenyl)acetate can be synthesized through a multi-step process involving the bromination and nitration of phenylacetic acid derivatives. One common method involves the bromination of 4-nitrophenylacetic acid followed by esterification with ethanol to form the desired compound. The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-3-nitrophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-3-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .

Comparison with Similar Compounds

Ethyl 2-(4-bromo-3-nitrophenyl)acetate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-(4-bromo-3-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCPQJTZILYMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875258-18-7
Record name ethyl 2-(4-bromo-3-nitrophenyl)acetate
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